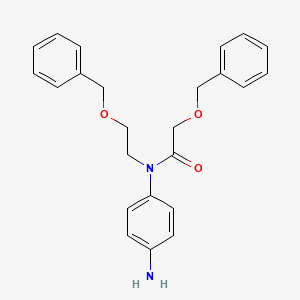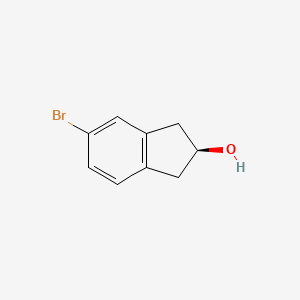
Tiafenacil Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiafenacil Acid is a recently developed herbicide belonging to the pyrimidinedione chemical class. It is known for its protoporphyrinogen oxidase-inhibiting properties, which make it effective in controlling a variety of weeds. This compound is characterized by its low toxicity to humans and its ability to inhibit the growth of glyphosate-resistant weeds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tiafenacil Acid involves several steps, including the formation of its core structure, which consists of an amide and pyrimidinedione with a β-amino acid backbone. The synthetic route typically involves the use of various reagents and solvents such as acetone, dichloromethane, ethyl acetate, and dimethylformamide . The reaction conditions often include solid phase extraction and chromatographic procedures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and efficacy of the herbicide. The production methods are designed to be environmentally friendly and cost-effective, utilizing advanced technologies to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: Tiafenacil Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a herbicide, as they enable the compound to interact with and inhibit the target enzymes in weeds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are crucial for its herbicidal activity. These metabolites are formed through the breakdown of the parent compound and play a significant role in its overall efficacy .
Applications De Recherche Scientifique
Tiafenacil Acid has a wide range of scientific research applications In chemistry, it is used as a model compound for studying protoporphyrinogen oxidase inhibition In biology, it is used to study the effects of herbicides on plant physiology and biochemistryIn industry, this compound is used in the formulation of herbicides for agricultural use .
Mécanisme D'action
The mechanism of action of Tiafenacil Acid involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll in plants. By inhibiting this enzyme, this compound causes the accumulation of protoporphyrin IX, which leads to the generation of reactive oxygen species and subsequent cell membrane damage in weeds. This ultimately results in the death of the targeted weeds .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Tiafenacil Acid include other protoporphyrinogen oxidase inhibitors such as saflufenacil and flumioxazin. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Uniqueness: this compound is unique due to its low toxicity to humans and its effectiveness against glyphosate-resistant weeds. Its chemical structure allows for a more targeted inhibition of protoporphyrinogen oxidase, making it a valuable tool in modern agriculture .
Propriétés
IUPAC Name |
3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF4N3O5S/c1-8(16(30)24-4-3-15(28)29)32-12-6-11(10(20)5-9(12)19)26-14(27)7-13(18(21,22)23)25(2)17(26)31/h5-8H,3-4H2,1-2H3,(H,24,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCUABCJSSGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)O)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF4N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
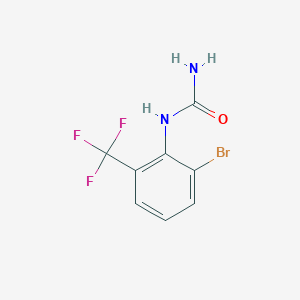
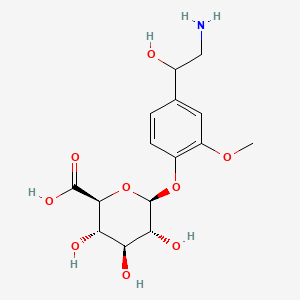
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
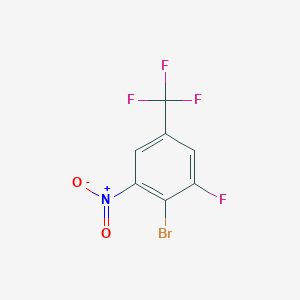
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
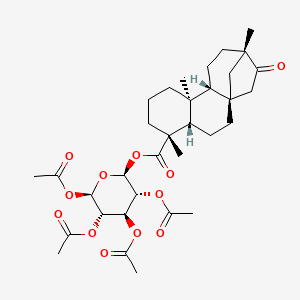
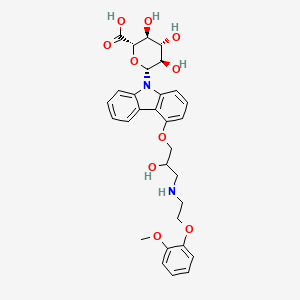
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
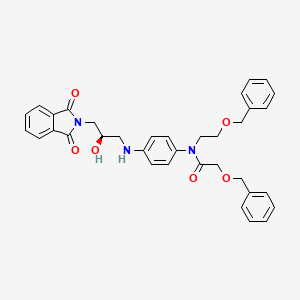
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
